1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-amine
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Overview
Description
1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 1 and 4, and an ethanamine group at position 3
Preparation Methods
The synthesis of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach includes the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one as starting materials . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in various chemical reactions and processes.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine: This compound has a similar structure but differs in the position of the methyl groups, which can affect its chemical and biological properties.
1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethane-1,2-diol: This derivative contains an additional hydroxyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13N3 |
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Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-(1,4-dimethylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-5-4-10(3)9-7(5)6(2)8/h4,6H,8H2,1-3H3 |
InChI Key |
QGRMQRZPCDRCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(C)N)C |
Origin of Product |
United States |
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